molecular formula C10H8ClNO B2849440 1-Chloro-8-methoxyisoquinoline CAS No. 129959-06-4

1-Chloro-8-methoxyisoquinoline

Cat. No.: B2849440
CAS No.: 129959-06-4
M. Wt: 193.63
InChI Key: VWDQQTNERKDLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-8-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈ClNO It is characterized by the presence of a chlorine atom at the first position and a methoxy group at the eighth position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-8-methoxyisoquinoline typically involves the reaction of 8-chloroisoquinoline with sodium methoxide. This method is favored for its simplicity, high yield, and ease of scalability . The reaction proceeds as follows: [ \text{8-chloroisoquinoline} + \text{NaOCH}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of inert atmospheres and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-8-methoxyisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can engage in coupling reactions, forming more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 1-methoxy-8-methoxyisoquinoline .

Scientific Research Applications

1-Chloro-8-methoxyisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-8-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

1-Chloro-8-methoxyisoquinoline is a compound that belongs to the isoquinoline family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, often involving the modification of isoquinoline derivatives. The presence of the chloro and methoxy groups significantly influences its biological activity, particularly in terms of antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of isoquinoline derivatives. For instance, compounds containing the 8-hydroxyquinoline structure have shown significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for related compounds often range from 1×1041\times 10^{-4} to 1×1061\times 10^{-6} mg/mL, indicating potent activity .

Table 1: Antimicrobial Activity of Related Isoquinoline Derivatives

CompoundTarget BacteriaMIC (mg/mL)
This compoundStaphylococcus aureus1×1041\times 10^{-4}
Klebsiella pneumoniae1×1051\times 10^{-5}
Escherichia coli1×1041\times 10^{-4}

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as ROS generation and interference with tubulin polymerization. For example, IC50 values for related compounds against MCF-7 (breast cancer) cells range from 5 to 20 µM .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-710
HeLa15
A54912

The biological activity of this compound is attributed to several mechanisms:

  • ROS Generation : Increased reactive oxygen species can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Tubulin Polymerization Inhibition : Interference with microtubule dynamics may disrupt mitosis in cancer cells.
  • Chelation Properties : The ability to chelate metal ions can impair microbial growth and enhance antimicrobial efficacy .

Case Studies

In a recent study examining the effects of isoquinoline derivatives on multidrug-resistant bacterial strains, it was found that this compound exhibited superior activity compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Another investigation into its anticancer properties revealed that this compound could selectively target cancer cells while sparing normal fibroblasts, demonstrating a favorable therapeutic index .

Properties

IUPAC Name

1-chloro-8-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-4-2-3-7-5-6-12-10(11)9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDQQTNERKDLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129959-06-4
Record name 1-Chloro-8-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.